Acide hyodésoxycholique

Vue d'ensemble

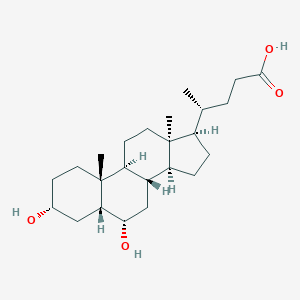

Description

Hyodeoxycholic acid is a bile acid, a metabolite in the body that plays a crucial role in the digestion and absorption of fats and fat-soluble vitamins in the small intestine. It is formed from lithocholic acid through a series of reactions in the liver and intestine . Hyodeoxycholic acid and its isomer have been studied for their potential in preventing cholesterol gallstone formation .

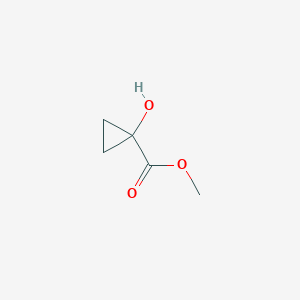

Synthesis Analysis

The synthesis of hyodeoxycholic acid and its stereoisomers can be achieved from chenodeoxycholic acid using a variety of chemical reactions. These include cis-dihydroxylation, trans-dihydroxylation, inversion of hydroxyl groups, and stereoselective reduction . Additionally, new derivatives of hyodeoxycholic acid have been synthesized under solvent-free conditions using microwave irradiation, which offers an environmentally friendly and efficient method .

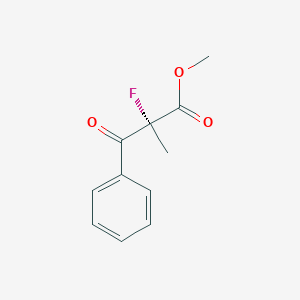

Molecular Structure Analysis

The molecular structure of hyodeoxycholic acid is characterized by the presence of hydroxyl groups at specific positions on the steroid backbone. The synthesis of various derivatives, including thiosemicarbazone derivatives, has been reported, which indicates the chemical versatility of the hyodeoxycholic acid molecule . Moreover, the biotransformation of hyodeoxycholic acid by Rhodococcus spp. has led to the discovery of new secosteroids, highlighting the structural complexity and potential for chemical modification .

Chemical Reactions Analysis

Hyodeoxycholic acid undergoes various chemical reactions, including glucuronidation, which is catalyzed by the enzyme hyodeoxycholic-acid: UDP-glucuronosyltransferase . The enzyme has been isolated and characterized from human liver, indicating the specificity of this reaction in human metabolism. Additionally, the microbial degradation of hyodeoxycholic acid by Pseudomonas spp. has been studied, revealing several degradation products and suggesting a possible pathway for its catabolism .

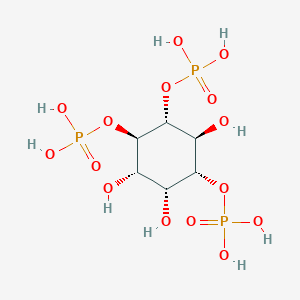

Physical and Chemical Properties Analysis

The physical and chemical properties of hyodeoxycholic acid are influenced by its molecular structure. The presence of hydroxyl groups affects its solubility and reactivity. The synthesis of glycosides and related compounds of hyodeoxycholic acid has been achieved, which is significant for the analysis of conjugated bile acids in human biological fluids . These properties are essential for understanding the role of hyodeoxycholic acid in biological systems and its potential therapeutic applications.

Applications De Recherche Scientifique

- Résultats de la recherche:

- L'HDCA diminue l'hydrophobie des acides biliaires intestinaux, supprimant l'absorption du cholestérol en inhibant la solubilisation micellaire .

- L'HDCA a fait l'objet d'études dans des essais cliniques pour le traitement de l'hypercholestérolémie .

- L'HDCA inhibe le récepteur X de la farnésine intestinale (FXR) et enrichit les microbes intestinaux, contribuant à ses effets thérapeutiques sur la MFGNA .

- Historiquement, l'HDCA était utilisé comme précurseur pour la synthèse des stéroïdes avant que la synthèse totale ne devienne pratique .

Maladie du foie gras non alcoolique (MFGNA)

Inhibition de l'absorption du cholestérol

Traitement de l'hypercholestérolémie

Modulation de l'axe intestin-foie

Précurseur de la synthèse des stéroïdes

Améliorations métaboliques

Safety and Hazards

Mécanisme D'action

Target of Action

Hyodeoxycholic acid (HDCA) is a secondary bile acid, one of the metabolic byproducts of intestinal bacteria . It primarily targets the Toll-like receptor 4 (TLR4) and myeloid differentiation factor 2 receptor complex . These receptors play a crucial role in the innate immune system, recognizing pathogen-associated molecular patterns and initiating inflammatory responses .

Mode of Action

HDCA competitively blocks lipopolysaccharide binding to the TLR4 and myeloid differentiation factor 2 receptor complex . This unique mechanism characterizes HDCA as an endogenous inhibitor of inflammatory signaling . In addition, HDCA inhibits intestinal farnesoid X receptor (FXR) and enriches gut microbe Parabacteroides distasonis .

Biochemical Pathways

HDCA modulates the gut-liver axis, upregulating hepatic CYP7B1, PPARα, and FXR . The upregulation of these genes suggests that HDCA may influence bile acid synthesis (CYP7B1), lipid metabolism (PPARα), and bile acid homeostasis (FXR) . Furthermore, HDCA is involved in the PI3K/AKT signaling pathway and the TGR5/AKT/NF-κB signaling pathway .

Pharmacokinetics

It is known that hdca undergoes glucuronidation in human liver and kidneys . Glucuronidation of hyodeoxycholic and hyocholic acids occurs extensively at the 6α-hydroxyl group, unlike primary bile acids which form 3α-hydroxy-linked glucuronides . This suggests an important pathway for the elimination of toxic and cholestatic bile acids .

Result of Action

HDCA demonstrates therapeutic effects on non-alcoholic fatty liver disease (NAFLD) in multiple mouse models . It markedly reduces excessive lipid droplets and improves hepatic inflammation . HDCA also improves oral glucose tolerance and insulin sensitivity . Furthermore, HDCA suppresses excessive activation of inflammatory macrophages .

Action Environment

The action of HDCA is influenced by the gut microbiota. The gut microbiota plays a role in the production of HDCA from several isomers of hyocholic acid and muricholic acid . Changes in the gut microbiota, such as a reduced abundance of HDCA-producing strains, can affect the levels of HDCA . Therefore, the gut microbiota is a key environmental factor influencing the action, efficacy, and stability of HDCA .

Propriétés

IUPAC Name |

(4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O4/c1-14(4-7-22(27)28)17-5-6-18-16-13-21(26)20-12-15(25)8-10-24(20,3)19(16)9-11-23(17,18)2/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15-,16+,17-,18+,19+,20+,21+,23-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGABKXLVXPYZII-SIBKNCMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10421-49-5 (hydrochloride salt) | |

| Record name | Hyodeoxycholic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID001018971 | |

| Record name | Hyodeoxycholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001018971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

83-49-8 | |

| Record name | Hyodeoxycholic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83-49-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hyodeoxycholic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hyodeoxycholic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11789 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hyodeoxycholic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001018971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-α,6-α-dihydroxy-5-β-cholan-24-oic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.349 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYODEOXYCHOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7A33Y6EHYK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(1-Azabicyclo[3.2.1]oct-3-en-3-yl)ethanone](/img/structure/B131277.png)

![9-hydroxydibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B131281.png)

![(R)-2-(N-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamido)-3-methylbutanoic acid](/img/structure/B131288.png)

![Sodium;(2S,5R,6R)-6-[[1-(3-chlorophenyl)cyclopentanecarbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B131294.png)

![6-Acetyl-1H-thieno[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B131296.png)

![4-Hydroxydibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B131300.png)